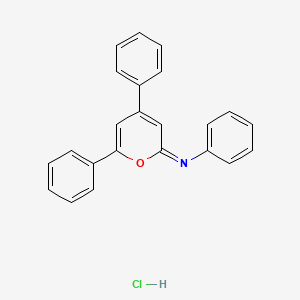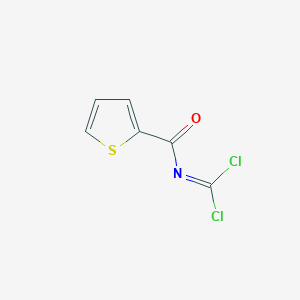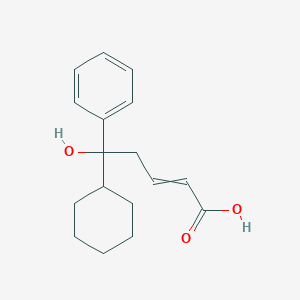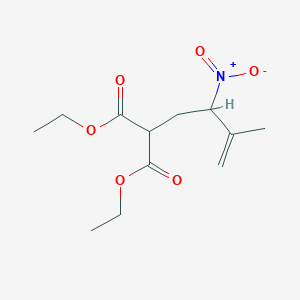
Diethyl (3-methyl-2-nitrobut-3-en-1-yl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (3-methyl-2-nitrobut-3-en-1-yl)propanedioate is an organic compound that belongs to the class of nitroalkenes This compound is characterized by the presence of a nitro group (-NO2) attached to an alkene, along with ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (3-methyl-2-nitrobut-3-en-1-yl)propanedioate typically involves the alkylation of diethyl propanedioate (diethyl malonate) with an appropriate alkyl halide in the presence of a strong base. The general reaction mechanism includes the formation of an enolate ion from diethyl propanedioate using a base such as sodium ethoxide in ethanol. This enolate ion then undergoes nucleophilic substitution with an alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl (3-methyl-2-nitrobut-3-en-1-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amines, while substitution reactions can produce various esters or amides.
Scientific Research Applications
Diethyl (3-methyl-2-nitrobut-3-en-1-yl)propanedioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Diethyl (3-methyl-2-nitrobut-3-en-1-yl)propanedioate involves its reactivity as a nitroalkene. The nitro group is an electron-withdrawing group, which makes the compound susceptible to nucleophilic attack. The enolate ion formed from the ester groups can participate in various nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A precursor in the synthesis of Diethyl (3-methyl-2-nitrobut-3-en-1-yl)propanedioate.
Ethyl acetoacetate: Another 1,3-dicarbonyl compound with similar reactivity.
Methyl nitroacetate: A nitroalkene with similar functional groups.
Uniqueness
This compound is unique due to the presence of both nitro and ester functionalities, which provide a wide range of reactivity and synthetic applications. Its ability to undergo multiple types of chemical reactions makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
62438-44-2 |
|---|---|
Molecular Formula |
C12H19NO6 |
Molecular Weight |
273.28 g/mol |
IUPAC Name |
diethyl 2-(3-methyl-2-nitrobut-3-enyl)propanedioate |
InChI |
InChI=1S/C12H19NO6/c1-5-18-11(14)9(12(15)19-6-2)7-10(8(3)4)13(16)17/h9-10H,3,5-7H2,1-2,4H3 |
InChI Key |
DYRYRBGDETVELD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(C(=C)C)[N+](=O)[O-])C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


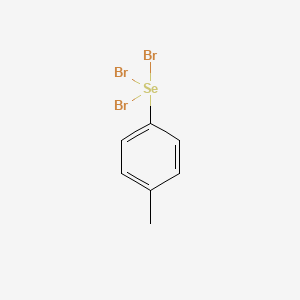
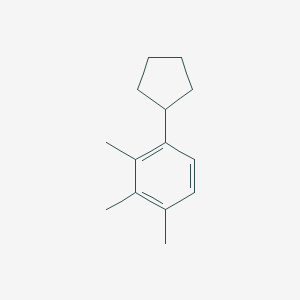
![Benzene, 1-ethoxy-4-[1-(4-fluorophenyl)-1-methylethyl]-](/img/structure/B14535775.png)
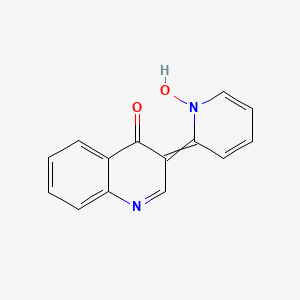
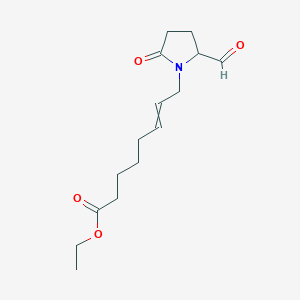
![2-{[(1-Methoxycyclohexa-2,4-dien-1-yl)methanesulfinyl]methyl}phenol](/img/structure/B14535789.png)
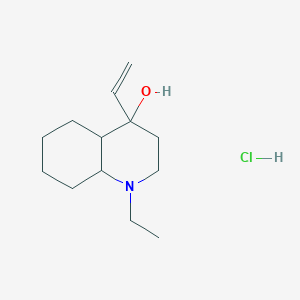
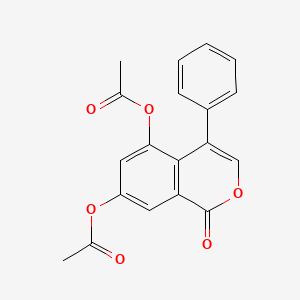
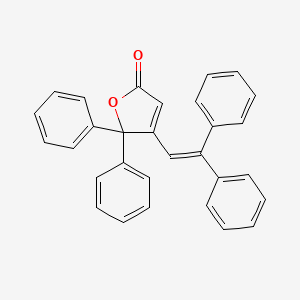
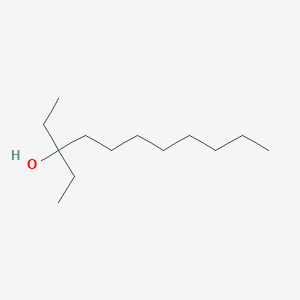
![2-{(E)-[(2-Chlorophenyl)imino]methyl}-4-nitroaniline](/img/structure/B14535813.png)
